Cas no 1805159-08-3 (6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine)

6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatility in synthetic applications. The presence of bromo and chloro groups at the 6- and 3-positions, respectively, provides reactive sites for cross-coupling reactions, while the difluoromethyl group at the 2-position enhances electronic properties, making it valuable in agrochemical and pharmaceutical intermediates. The 4-methoxy substituent further modulates reactivity and solubility, facilitating selective functionalization. This compound is particularly useful in constructing complex heterocyclic frameworks, where precise control over molecular architecture is required. Its stability and well-defined reactivity profile make it a reliable building block for advanced organic synthesis.
6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine structure
1805159-08-3 structure
Product name:6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine
CAS No:1805159-08-3
MF:C7H5BrClF2NO
MW:272.47450709343
CID:4858659

6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine
    • Inchi: 1S/C7H5BrClF2NO/c1-13-3-2-4(8)12-6(5(3)9)7(10)11/h2,7H,1H3
    • InChI Key: PBJWWVOTAATTJX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(C(F)F)=N1)Cl)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Topological Polar Surface Area: 22.1
  • XLogP3: 3.1

6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062993-1g
6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine
1805159-08-3 97%
1g
$1,490.00 2022-04-01

6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine Related Literature

Additional information on 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine

Introduction to 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine (CAS No. 1805159-08-3)

6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805159-08-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with bromo, chloro, and difluoromethyl groups, along with a methoxy substituent. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.

The compound's structure, characterized by electron-withdrawing and electron-donating groups, influences its reactivity and potential applications. The presence of bromo and chloro atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks. Additionally, the difluoromethyl group introduces lipophilicity and metabolic stability, making it an attractive moiety in drug design.

In recent years, 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine has garnered attention in the development of novel therapeutic agents. Its derivatives have been explored for their potential in targeting various diseases, including cancer and infectious disorders. For instance, studies have demonstrated its role as a precursor in synthesizing kinase inhibitors, which are crucial in oncology research. The methoxy group further contributes to its versatility by enabling selective modifications without disrupting the core pyridine scaffold.

Advances in computational chemistry have also highlighted the compound's significance. Molecular modeling studies suggest that 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine can interact with biological targets through multiple binding modes, enhancing drug-like properties such as solubility and binding affinity. These insights have guided medicinal chemists in optimizing lead compounds for clinical trials.

The agrochemical sector has not been left behind in leveraging this compound's potential. Researchers have investigated its derivatives as candidates for developing pesticides with improved efficacy and environmental safety. The incorporation of fluorine atoms has been shown to enhance the bioactivity of agrochemicals while minimizing off-target effects.

Industrial applications of 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine are also emerging. Its role as a building block in synthesizing specialty chemicals has been recognized by manufacturers seeking innovative solutions for fine chemical production. The compound's stability under various reaction conditions makes it a preferred choice for large-scale synthesis.

Future research directions for 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine include exploring its role in photopharmacology. The pyridine ring's ability to absorb light combined with its functional groups offers opportunities for developing photoactivatable drugs that respond to external stimuli, providing precision in therapeutic intervention.

Environmental considerations are also integral to the ongoing research. Efforts are being made to develop greener synthetic routes for this compound, ensuring minimal waste generation and reduced energy consumption. Such initiatives align with global trends toward sustainable chemistry practices.

In conclusion, 6-Bromo-3-chloro-2-(difluoromethyl)-4-methoxypyridine (CAS No. 1805159-08-3) represents a cornerstone in modern chemical synthesis and drug discovery. Its structural features enable diverse applications across pharmaceuticals, agrochemicals, and industrial chemistry, while ongoing research continues to uncover new possibilities for its utilization.

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